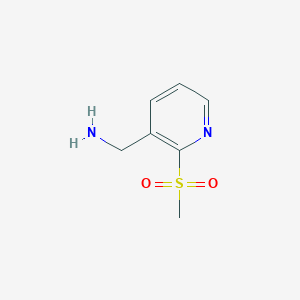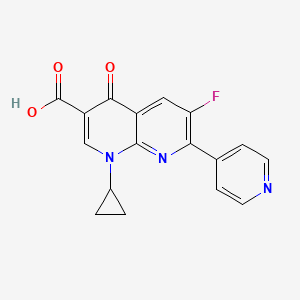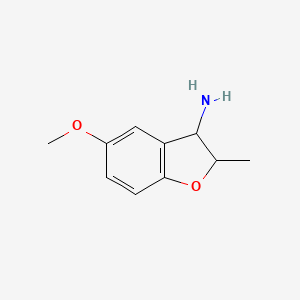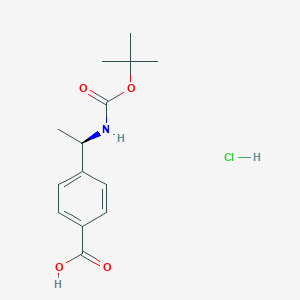
(S)-4-(Tert-butoxy)-2-(4-fluorophenyl)-4-oxobutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-4-(Tert-butoxy)-2-(4-fluorophenyl)-4-oxobutanoic acid is an organic compound that features a tert-butoxy group, a fluorophenyl group, and a butanoic acid moiety
Métodos De Preparación
The synthesis of (S)-4-(Tert-butoxy)-2-(4-fluorophenyl)-4-oxobutanoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the tert-butoxy group: This can be achieved by reacting a suitable alcohol with tert-butyl chloride in the presence of a base.
Introduction of the fluorophenyl group: This step involves the use of a fluorinated benzene derivative, which can be introduced through a Friedel-Crafts acylation reaction.
Formation of the butanoic acid moiety: This can be accomplished through a series of reactions, including oxidation and esterification, followed by hydrolysis to yield the final product.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, focusing on cost-effectiveness and efficiency.
Análisis De Reacciones Químicas
(S)-4-(Tert-butoxy)-2-(4-fluorophenyl)-4-oxobutanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures.
Aplicaciones Científicas De Investigación
(S)-4-(Tert-butoxy)-2-(4-fluorophenyl)-4-oxobutanoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (S)-4-(Tert-butoxy)-2-(4-fluorophenyl)-4-oxobutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butoxy group and fluorophenyl group contribute to its binding affinity and specificity, influencing the compound’s overall biological activity. The pathways involved may include inhibition or activation of enzymatic reactions, modulation of receptor activity, or alteration of cellular signaling pathways.
Comparación Con Compuestos Similares
(S)-4-(Tert-butoxy)-2-(4-fluorophenyl)-4-oxobutanoic acid can be compared with other similar compounds, such as:
(S)-4-(Tert-butoxy)-2-(4-chlorophenyl)-4-oxobutanoic acid: This compound has a chlorophenyl group instead of a fluorophenyl group, which may result in different chemical reactivity and biological activity.
(S)-4-(Tert-butoxy)-2-(4-bromophenyl)-4-oxobutanoic acid:
(S)-4-(Tert-butoxy)-2-(4-methylphenyl)-4-oxobutanoic acid: The methylphenyl group introduces different steric and electronic effects, affecting the compound’s behavior in chemical reactions and biological systems.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C14H17FO4 |
|---|---|
Peso molecular |
268.28 g/mol |
Nombre IUPAC |
(2S)-2-(4-fluorophenyl)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid |
InChI |
InChI=1S/C14H17FO4/c1-14(2,3)19-12(16)8-11(13(17)18)9-4-6-10(15)7-5-9/h4-7,11H,8H2,1-3H3,(H,17,18)/t11-/m0/s1 |
Clave InChI |
MGQKIYKBMWHCFO-NSHDSACASA-N |
SMILES isomérico |
CC(C)(C)OC(=O)C[C@@H](C1=CC=C(C=C1)F)C(=O)O |
SMILES canónico |
CC(C)(C)OC(=O)CC(C1=CC=C(C=C1)F)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1'-(tert-Butoxycarbonyl)-5,6-dihydrospiro[imidazo[2,1-c][1,4]oxazine-8,4'-piperidine]-6-carboxylic acid](/img/structure/B15244027.png)
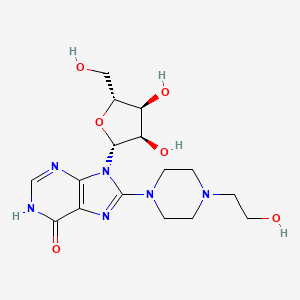
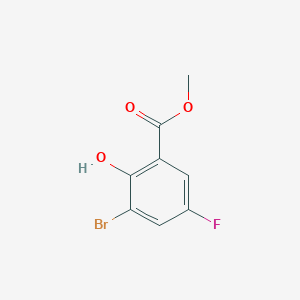
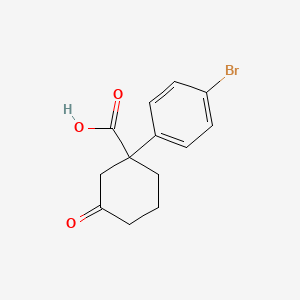
![4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylicacid,3,3-dimethyl-6-[[[[[[[3-(methylsulfonyl)-2-oxo-1-imidazolidinyl]carbonyl]amino]carbonyl]amino]phenylacetyl]amino]-7-oxo-,monosodiumsalt,[2S-[2a,5a,6b(S*)]]-](/img/structure/B15244059.png)
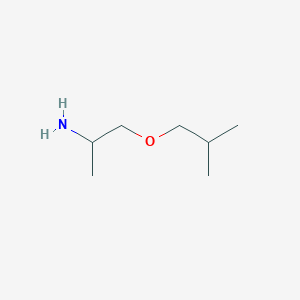
![Cyclohexanone, 3-[4-(trifluoromethyl)phenyl]-](/img/structure/B15244068.png)

![7-Hydroxy-1H-benzo[D][1,3]oxazine-2,4-dione](/img/structure/B15244081.png)
